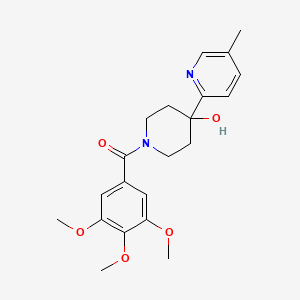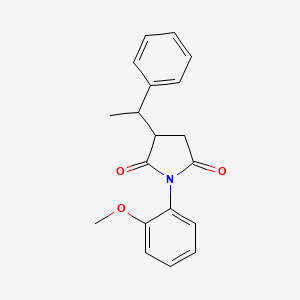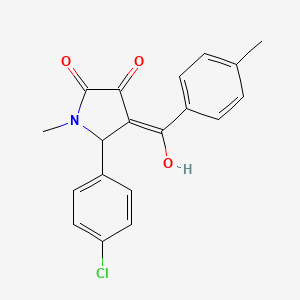![molecular formula C26H23NO3 B5309087 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5309087.png)
2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol is a chemical compound that has been the subject of many scientific studies. It is a derivative of quinoline and has been synthesized using various methods. This compound has shown potential as a therapeutic agent due to its unique mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to modulate the expression of certain genes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its potential therapeutic applications. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol in lab experiments is its potential therapeutic applications. It has also been shown to have low toxicity in animal studies. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol. One area of research could be to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another area of research could be to study its potential use in combination with other therapeutic agents. Additionally, more studies could be conducted to determine its safety and efficacy in humans.
In conclusion, 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol is a chemical compound that has shown potential as a therapeutic agent due to its unique mechanism of action and biochemical effects. Its synthesis method has been achieved using various methods. It has been the subject of many scientific studies and has demonstrated antimicrobial, antitumor, and anti-inflammatory properties. Future research could focus on further investigating its mechanism of action and identifying specific targets for its therapeutic applications, studying its potential use in combination with other therapeutic agents, and determining its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol has been achieved using different methods. One of the methods used involves the reaction of 8-hydroxyquinoline with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzyl bromide to produce the final product.
Scientific Research Applications
2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol has been the subject of many scientific studies due to its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[(E)-2-(3-ethoxy-4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-2-29-25-17-19(12-16-24(25)30-18-20-7-4-3-5-8-20)11-14-22-15-13-21-9-6-10-23(28)26(21)27-22/h3-17,28H,2,18H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXPZBFKHEWEM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-7-(isoxazol-3-ylcarbonyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5309011.png)
![2-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5309012.png)
![N,N-dimethyl-7-(2-phenylpropanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309022.png)
![2,3,5-trimethyl-N-[1-(2-thienylcarbonyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5309028.png)
![2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B5309030.png)

![2-(1-adamantyl)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309047.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5309053.png)
![2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5309058.png)
![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)

![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)